molecular formula C9H12N2O4S B1587410 N-isopropyl-2-nitrobenzenesulfonamide CAS No. 23530-42-9

N-isopropyl-2-nitrobenzenesulfonamide

Cat. No.: B1587410
CAS No.: 23530-42-9
M. Wt: 244.27 g/mol
InChI Key: AGNODYCWEZDMHI-UHFFFAOYSA-N
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Description

N-isopropyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H12N2O4S It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with an isopropyl group, and the benzene ring is substituted with a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Nitrobenzenesulfonyl chloride+IsopropylamineThis compound+HCl\text{2-Nitrobenzenesulfonyl chloride} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HCl} 2-Nitrobenzenesulfonyl chloride+Isopropylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-isopropyl-2-aminobenzenesulfonamide.

    Substitution: Depending on the nucleophile, products can include N-alkyl or N-aryl derivatives of benzenesulfonamide.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

N-Isopropyl-2-nitrobenzenesulfonamide has demonstrated significant antimicrobial properties. Research indicates that sulfonamides, including this compound, are effective against various pathogens, including protozoa and bacteria. For instance, a study highlighted its efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound exhibited a 50% inhibitory concentration (IC50) of 38.5 µg/mL against promastigotes and 86.4 µg/mL against intracellular amastigotes, showing potential as an antileishmanial agent .

Cancer Research

Sulfonamide derivatives are being investigated for their role in cancer treatment due to their ability to inhibit histone deacetylase (HDAC) activity. This compound may contribute to the development of novel chemotherapeutic agents by reversing drug resistance in cancer cells. The inhibition of HDACs can lead to increased expression of tumor suppressor genes and decreased proliferation of cancer cells .

Immunological Applications

Recent studies have explored the use of this compound as a co-adjuvant in vaccine formulations. It has been shown to enhance immune responses when used alongside established adjuvants like monophosphoryl lipid A (MPLA). This application is particularly relevant in developing more effective vaccines against infectious diseases .

Synthesis and Chemical Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for selective modifications, making it valuable in the design of new compounds with desired biological activities .

Structure-Activity Relationship Studies

The compound has been a subject of structure-activity relationship (SAR) studies aimed at identifying key functional groups that influence its biological activity. These studies provide insights into how modifications to the sulfonamide group can enhance its efficacy against specific targets, facilitating the design of more potent derivatives .

Table 1: Antimicrobial Efficacy Against Leishmania donovani

CompoundIC50 (µg/mL)Effectiveness
This compound38.5High
Amphotericin B (AmB)VariesStandard

Table 2: Immunological Response Enhancement with Co-Adjuvants

Co-AdjuvantImmune Response Enhancement (%)
This compound + MPLASignificant
MPLA aloneBaseline

Mechanism of Action

The mechanism of action of N-isopropyl-2-nitrobenzenesulfonamide depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzyme activity. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

  • N-methyl-2-nitrobenzenesulfonamide
  • N-ethyl-2-nitrobenzenesulfonamide
  • N-isobutyl-2-nitrobenzenesulfonamide

Comparison: N-isopropyl-2-nitrobenzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. Compared to N-methyl-2-nitrobenzenesulfonamide and N-ethyl-2-nitrobenzenesulfonamide, the isopropyl group provides greater steric hindrance, potentially affecting the compound’s reactivity and binding affinity in biochemical applications. The nitro group at the 2-position also plays a crucial role in the compound’s chemical behavior, making it distinct from other benzenesulfonamide derivatives.

Biological Activity

N-Isopropyl-2-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a benzene ring, with a sulfonamide functional group that enhances its solubility and biological activity. The structure can be represented as follows:

C9H12N2O4S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound can be attributed to several mechanisms:

  • Nitroreduction : The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules, leading to cytotoxic effects. This mechanism is common among nitro-containing compounds, where the reduced form acts as an electrophile that can bind covalently to DNA or proteins, causing damage and cell death .
  • Anti-inflammatory Effects : Research indicates that nitro compounds can modulate inflammatory pathways. For instance, they may inhibit the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation .
  • Enzyme Inhibition : this compound has been shown to inhibit certain carbonic anhydrases (CAs), particularly isoforms associated with tumor growth (hCA IX and XII). This inhibition is significant as it may reduce tumor proliferation by disrupting pH regulation within cancer cells .

Antimicrobial Activity

Nitro compounds, including this compound, exhibit antimicrobial properties. They are effective against various pathogens by generating toxic intermediates upon reduction, which can damage bacterial DNA .

Anti-Cancer Activity

The compound has been investigated for its potential anti-cancer effects. Studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have highlighted the importance of specific substituents on the phenyl rings and the sulfonamide nitrogen in determining the biological activity of related compounds. For example, modifications in these regions have been shown to enhance NF-κB activation and improve immunological responses in murine models .

Case Studies

  • Tumor Inhibition : In vitro studies using cell lines such as H146 showed that this compound effectively inhibited cell growth at micromolar concentrations. The compound's binding affinity to Bcl-2 and Bcl-xL was evaluated, revealing significant inhibitory potential .
  • Immunomodulatory Effects : In murine vaccination studies, this compound acted as a co-adjuvant, significantly enhancing antigen-specific immunoglobulin responses compared to controls .

Data Tables

Activity Mechanism Reference
AntimicrobialNitro group reduction leading to DNA damage
Anti-inflammatoryInhibition of NF-κB signaling
Cancer cell growth inhibitionApoptosis induction via Bcl-2 modulation
Immunological enhancementCo-adjuvant effect in murine studies

Properties

IUPAC Name

2-nitro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNODYCWEZDMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400007
Record name N-isopropyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-42-9
Record name N-(1-Methylethyl)-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23530-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-isopropyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 2-nitrobenzene-1-sulfonyl chloride (1.11 g, 5.0 mmol) in MeOH (30 mL) was added isopropylamine (0.85 mL, 2.0 eq) and Et3N (1.4 mL, 2.0 eq). The mixture was stirred overnight at room temperature. The solvent was removed and the crude was purified by silica gel chromatography to obtain the desired product N-isopropyl-2-nitrobenzenesulfonamide (0.774 g, isolated yield 63%).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Isopropylamine (11.07 g, 68.85 mmol) and triethylamine (13 ml, 93 mmol) were dissolved in dichloromethane (50 ml) and the mixture was stirred under ice-cooling. Thereto was added 2-nitrobenzenesulfonyl chloride (10.11 g, 45.62 mmol), and the mixture was stirred at room temperature for 6 hr. The reaction mixture was diluted with ethyl acetate-hexane=1:1 mixed solvent, and the organic layer was washed with diluted hydrochloric acid and water, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, the solution was concentrated under reduced pressure and the obtained solid was washed with hexane and air-dried to give the title compound (10.73 g, yield 96%) as a colorless solid.
Quantity
11.07 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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